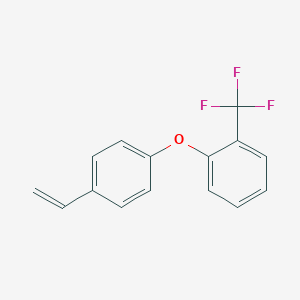
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene
Description
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a phenoxy group attached to a benzene ring
Properties
IUPAC Name |
1-ethenyl-4-[2-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-2-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15(16,17)18/h2-10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSTSGBWZAKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halobenzene derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Ethyl derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene involves its interaction with molecular targets through its trifluoromethyl, vinyl, and phenoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity for specific targets due to its strong electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-2-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a vinyl group. This compound may have different reactivity and applications due to the presence of the methoxy group.
1-(Trifluoromethyl)-2-(4-chlorophenoxy)benzene: Contains a chloro group instead of a vinyl group. The chloro group can influence the compound’s chemical properties and reactivity.
1-(Trifluoromethyl)-2-(4-aminophenoxy)benzene:
Uniqueness
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


